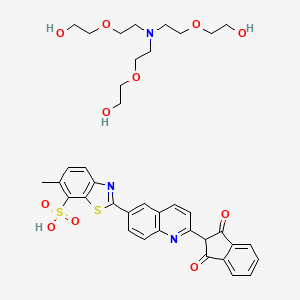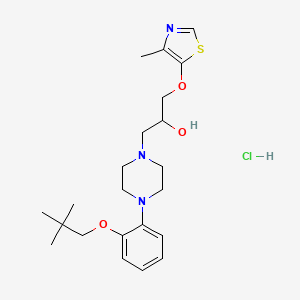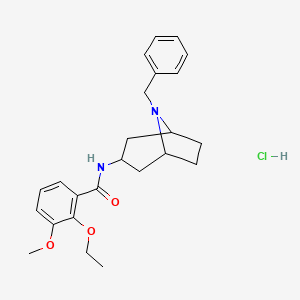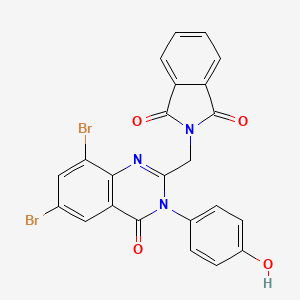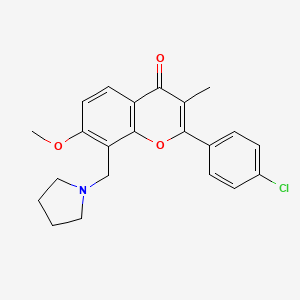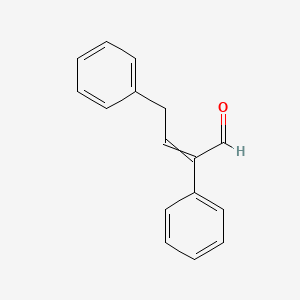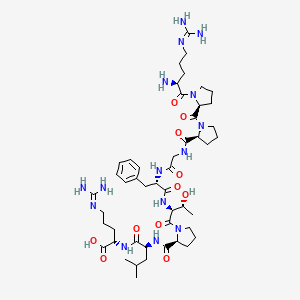
Ornithokinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ornithokinin is a nonapeptide derived from ornitho-kininogen, primarily found in avian species such as chickens and ducks. It is structurally similar to bradykinin, a well-known mammalian peptide, but with specific amino acid substitutions that confer unique biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ornithokinin can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is Arg-Pro-Pro-Gly-Phe-Thr-Pro-Leu-Arg .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from avian blood plasma. The process includes chromatography techniques such as S-alkylated papain-Cellulofine and DEAE-5PW to isolate ornitho-kininogen, which is then degraded by plasma kallikrein to release this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ornithokinin undergoes various biochemical reactions, including:
Hydrolysis: this compound can be hydrolyzed by specific proteases to yield smaller peptide fragments.
Oxidation: The presence of amino acids like proline and arginine makes it susceptible to oxidation under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as plasma kallikrein are used to hydrolyze ornitho-kininogen to release this compound.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed:
Hydrolysis: Smaller peptide fragments.
Oxidation: Oxidized forms of this compound with altered biological activity.
Wissenschaftliche Forschungsanwendungen
Ornithokinin has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and degradation.
Wirkmechanismus
Ornithokinin exerts its effects by binding to specific kinin receptors, primarily the B2 receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins, which in turn stimulate the production of inositol phosphates and the release of intracellular calcium. These events lead to various physiological responses such as vasodilation, increased vascular permeability, and smooth muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Bradykinin: A mammalian peptide with a similar structure but different amino acid substitutions.
[des-Arg9]bradykinin: A derivative of bradykinin with specific biological activities.
Uniqueness: Ornithokinin is unique due to its specific amino acid sequence (Arg-Pro-Pro-Gly-Phe-Thr-Pro-Leu-Arg) and its ability to act as a potent agonist of the avian B2 receptor, unlike bradykinin, which is ineffective in this role .
Eigenschaften
CAS-Nummer |
14042-92-3 |
|---|---|
Molekularformel |
C48H77N15O11 |
Molekulargewicht |
1040.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C48H77N15O11/c1-27(2)24-32(39(66)58-31(46(73)74)15-8-20-55-48(52)53)59-42(69)35-17-10-22-62(35)45(72)38(28(3)64)60-40(67)33(25-29-12-5-4-6-13-29)57-37(65)26-56-41(68)34-16-9-21-61(34)44(71)36-18-11-23-63(36)43(70)30(49)14-7-19-54-47(50)51/h4-6,12-13,27-28,30-36,38,64H,7-11,14-26,49H2,1-3H3,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,50,51,54)(H4,52,53,55)/t28-,30+,31+,32+,33+,34+,35+,36+,38+/m1/s1 |
InChI-Schlüssel |
ASWVOLDXJJGVLP-JZFIHROJSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



